9-phenanthryl beta-D-glucopyranoside

Fungal Biodegradation Phase II Metabolism Regioselectivity

9-Phenanthryl beta-D-glucopyranoside (CHEBI:20830) is a phenanthryl β-D-glucopyranoside conjugate derived from 9-phenanthrol and β-D-glucose, with a molecular formula of C20H20O6 and a monoisotopic mass of 356.126 Da. It is a known phase‑II (conjugative) metabolite formed during the biodegradation of phenanthrene by the white‑rot fungus *Phanerochaete chrysosporium* and is distinguished from positional isomers by its regioselective enzymatic synthesis and physicochemical properties.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B1242589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-phenanthryl beta-D-glucopyranoside
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1
InChIKeyXZKDYWXQSYKUST-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenanthryl beta-D-glucopyranoside – Procurement Guide for Metabolite Standards and Enzyme Substrates


9-Phenanthryl beta-D-glucopyranoside (CHEBI:20830) is a phenanthryl β-D-glucopyranoside conjugate derived from 9-phenanthrol and β-D-glucose, with a molecular formula of C20H20O6 and a monoisotopic mass of 356.126 Da . It is a known phase‑II (conjugative) metabolite formed during the biodegradation of phenanthrene by the white‑rot fungus *Phanerochaete chrysosporium* and is distinguished from positional isomers by its regioselective enzymatic synthesis and physicochemical properties .

Isomer-specific metabolite standard for fungal biodegradation studies
Substrate/product standard for glycosyltransferase pathway assays
HPLC‑MS confirmatory identity for environmental fate monitoring

Why a Simple Phenanthryl Glucoside Isomer Cannot Substitute for 9-Phenanthryl beta-D-glucopyranoside in Enzyme Studies or Metabolite Profiling


Phenanthrene is metabolised by different fungi to distinct positional isomers of phenanthryl glucoside: *Cunninghamella elegans* produces exclusively 1-phenanthryl β-D-glucopyranoside , whereas *Phanerochaete chrysosporium* produces 9-phenanthryl β-D-glucopyranoside . The regioselectivity is governed by the position of the initial monooxygenase attack, making the two isomers source‑specific biomarkers that cannot be used interchangeably for tracking fungal biodegradation pathways or for calibrating HPLC‑based metabolite assays .

Feature
Target (9‑isomer)
Substitute (1‑isomer)
Fungal source
P. chrysosporium biomarker
C. elegans biomarker
Regioselective pathway
9‑phenanthrol conjugation
1‑phenanthrol conjugation
Chromatographic identity
Distinct retention time (HPLC)
Different retention time; may not transfer directly

Quantitative Evidence Guide: Selecting 9-Phenanthryl beta-D-glucopyranoside Over Positional Isomers and Alternative Metabolite Standards


Regioselective Conjugation: 9- vs. 1-Phenanthryl Glucoside Formation by Different Fungi

*Phanerochaete chrysosporium* catalyses glucosylation exclusively at the 9‑position of phenanthrene, yielding 9-phenanthryl β-D-glucopyranoside, while *Cunninghamella elegans* produces only the 1‑isomer . In kinetic experiments under comparable culture conditions, the 9‑isomer accounted for 14.0% of the total radioactivity recovered from [9‑¹⁴C]phenanthrene in *P. chrysosporium*, whereas the 1‑isomer represented 53% of the total radioactivity in *C. elegans* .

Regioselective Conjugation
Cross-study comparable
9-isomer: 14.0% (P. chrysosporium)
1-isomer: 53% (C. elegans)
Distinct regioselectivity supports source‑specific biomarker use
Different culture conditions; direct quantitative comparison limited
Fungal Biodegradation Phase II Metabolism Regioselectivity

HPLC Retention Time and Chromatographic Resolution from Co‑Eluting Phase I Metabolites

On a Beckman Ultrasphere C18 column (25 cm × 4.6 mm, 5 µm) eluted with a 40‑min methanol‑water gradient (50:50 to 95:5), 9‑phenanthryl β-D-glucopyranoside elutes at 17.9 min, clearly separated from phenanthrene *trans*‑9,10‑dihydrodiol (15.6 min), 3‑phenanthrol (26.6 min), 9‑phenanthrol (28.2 min), and 4‑phenanthrol (29.1 min) . This resolution is critical because phenanthrene *trans*‑9,10‑dihydrodiol is the most abundant metabolite (60.8% of radioactivity) and can interfere with quantification if co‑elution occurs .

HPLC Resolution
Head-to-head
Rt 9‑glucoside: 17.9 min
Nearest dihydrodiol: 15.6 min
Baseline resolution enables single‑run quantification
C18 gradient method; no co‑elution with major phase I metabolites
Metabolite Profiling HPLC Radiodetection

Relative Abundance in the Metabolite Profile: Quantified Against All Major Phase I and Phase II Products

In the *P. chrysosporium* culture system, 9‑phenanthryl β-D-glucopyranoside is the second‑most abundant metabolite (14.0% of total radioactivity), exceeding all free phenanthrol isomers combined (3.1% + 4.3% + 2.2% = 9.6%) and trailing only phenanthrene *trans*‑9,10‑dihydrodiol (60.8%) . This rank‑order quantitative distribution demonstrates that phase‑II conjugation at the 9‑position is a major metabolic fate, not a minor side reaction .

Metabolite Abundance Rank
Head-to-head
2nd most abundant (14.0%)
Exceeds sum of free phenanthrols (9.6%)
Robust detection in environmental fate samples
Single‑time‑point harvest; ranking provides workflow confidence
Metabolic Flux Quantitative Distribution Biodegradation

Mass Spectrometric Signature: Differentiation from 1‑Phenanthryl Glucoside via Fragmentation Pattern

Electron‑impact mass spectrometry of 9‑phenanthryl β-D-glucopyranoside yields a molecular ion M⁺ at m/z 356 (0.52% abundance) and a characteristic base peak at m/z 194 (phenanthryl fragment, 100%), with additional ions at m/z 195 (18%), 166 (14%), and 165 (38%) . This fragmentation pattern arises from cleavage at the glycosidic bond and differs from that of the 1‑isomer, which shows a distinct distribution of fragment ion intensities between m/z 194 and 165 due to positional effects on ion stability .

MS Fingerprint
Cross-study comparable
M⁺ m/z 356, base peak m/z 194
Distinguishable from 1‑isomer by ion ratios
Orthogonal identity confirmation for QC
EI‑MS, 70 eV; published fragment pattern
Structural Confirmation GC‑MS Chemical Identification

Enzymatic Substrate Specificity: Exclusive Utilisation by a Dedicated 9‑Phenanthrol Glycosyltransferase

The Gene Ontology defines a specific molecular function – 9‑phenanthrol glycosyltransferase activity (GO:0018717) – that catalyses the reaction: 9‑phenanthrol + glucose → 9‑phenanthryl β-D-glucopyranoside + H₂O . This dedicated enzyme activity is distinct from the general phenanthrol glycosyltransferase activity (GO:0019112) that accepts multiple phenanthrol isomers . While kinetic parameters (Kₘ, kcat) for the purified enzyme have not been published, the existence of a dedicated gene ontology term underscores that the 9‑isomer is the product of a specific enzymatic pathway rather than a promiscuous side activity .

Enzyme Specificity
Class-level inference
Dedicated GO:0018717 (9‑phenanthrol GT)
vs. general GO:0019112
Supports pathway‑specific endpoint monitoring
Kinetic constants not published; classification‑based inference
Glycosyltransferase Substrate Specificity Enzyme Kinetics

Research and Industrial Application Scenarios for 9-Phenanthryl beta-D-glucopyranoside Based on Product‑Specific Evidence


Fungal-Specific PAH Biodegradation Monitoring

Use 9‑phenanthryl β-D-glucopyranoside as a diagnostic metabolite for tracking *Phanerochaete chrysosporium* activity in soil bioremediation trials . Because *C. elegans* produces the 1‑isomer instead, detection of the 9‑glucoside by HPLC‑radiodetection at 17.9 min (or by its characteristic base peak at m/z 194 in GC‑MS) unambiguously confirms *P. chrysosporium*‑mediated metabolism, eliminating cross‑reactivity with other fungal species . The compound’s 14.0% radiolabel recovery ensures sufficient signal in field samples with expected total phenanthrene metabolite levels above 100 ng/g .

Metabolite Reference Standard for Quantitative HPLC Methods

9‑Phenanthryl β-D-glucopyranoside can serve as a certified reference standard for calibrating HPLC‑based quantification of phenanthrene phase‑II conjugates in environmental samples . Its baseline‑resolved retention time (17.9 min) relative to the major phase‑I metabolites (dihydrodiol at 15.6 min, phenanthrols at 26.6–29.1 min) permits single‑run quantification without column re‑equilibration or mobile‑phase adjustment, increasing sample throughput by approximately 30% compared to methods requiring separate isocratic runs for conjugates and free phenanthrols .

Glycosyltransferase Substrate and Pathway Elucidation Tool

Employ 9‑phenanthryl β-D-glucopyranoside as a product standard in glucosyltransferase assays designed to characterise the regioselectivity of novel fungal or plant UDP‑glucosyltransferases . The dedicated GO term (GO:0018717) provides a framework for coupling product quantification by HPLC with enzyme kinetic modelling, distinguishing 9‑phenanthrol‑conjugating activity from general phenanthrol glycosyltransferase activity (GO:0019112) when screening enzyme libraries or evaluating metabolic engineering outcomes .

Quality Control Authenticator for Synthetic and Semi‑Synthetic Batches

The fully published mass spectrum (M⁺ m/z 356, base peak m/z 194) and HPLC retention time (17.9 min on C18 with MeOH/H₂O gradient) provide an orthogonal identity check for incoming compound lots . Any deviation from the established retention time or relative ion abundances indicates contamination with synthetic intermediates (e.g., 9‑phenanthrol, M⁺ 194) or regioisomeric by‑products (e.g., 1‑phenanthryl glucoside), enabling straightforward quality control with widely available GC‑MS and HPLC instrumentation .

Application
Selection Property
Validation Focus
Fungal-specific PAH biodegradation monitoring
Regioselective glucoside conjugate identity
Confirm P. chrysosporium metabolism via isomer-specific detection
Quantitative HPLC metabolite standard
Baseline-resolved chromatographic retention
Calibration linearity and method accuracy verification
Glycosyltransferase pathway elucidation
Enzyme-substrate regioselectivity
Distinguish 9-phenanthrol-specific from general GT activity
QC authenticator for synthetic batches
Orthogonal identity fingerprint (MS, HPLC)
Confirm absence of 9-phenanthrol or regioisomeric contamination
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